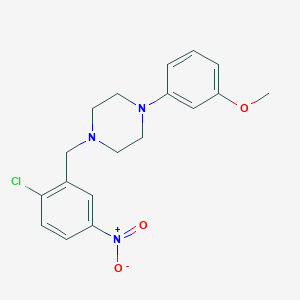![molecular formula C22H27ClN2O3 B5985682 2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5985682.png)
2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide, commonly known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been used as a therapeutic agent in the treatment of various types of cancer. It was initially developed by Bayer AG and Onyx Pharmaceuticals, and was approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.
Mecanismo De Acción
Sorafenib exerts its antitumor effects by inhibiting the activity of multiple kinases involved in cancer cell growth and proliferation. It binds to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. It has been shown to inhibit the activity of RAF kinases, which are upstream regulators of the MEK/ERK pathway, as well as VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
Sorafenib has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been shown to inhibit tumor angiogenesis and metastasis in preclinical models. In addition, Sorafenib has been reported to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sorafenib has several advantages as a research tool, including its specificity for multiple kinases involved in cancer cell growth and proliferation, its well-characterized mechanism of action, and its availability as a commercially available reagent. However, it also has some limitations, including its relatively low potency compared to other kinase inhibitors, its potential for off-target effects, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that combine Sorafenib with other targeted agents or chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to guide patient selection and improve treatment outcomes. Finally, there is ongoing research into the development of new Sorafenib analogs with improved potency and selectivity for specific kinase targets.
Métodos De Síntesis
The synthesis of Sorafenib involves a multistep process that starts with the reaction of 4-tert-butylphenol with chloroacetyl chloride to form 4-tert-butylphenoxyacetyl chloride. This intermediate is then reacted with 3-chloro-4-(4-morpholinyl)aniline to form the desired product, Sorafenib.
Aplicaciones Científicas De Investigación
Sorafenib has been extensively studied for its therapeutic potential in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, thyroid cancer, and others. It has been shown to inhibit multiple signaling pathways involved in cancer cell growth and proliferation, including the RAF/MEK/ERK pathway, the VEGFR/PDGFR pathway, and the c-Kit pathway.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-22(2,3)16-4-7-18(8-5-16)28-15-21(26)24-17-6-9-20(19(23)14-17)25-10-12-27-13-11-25/h4-9,14H,10-13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUZQKHLLYVML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-cyclohexyl-4-(3,4-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5985607.png)
![[5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B5985618.png)

![N-(2-methoxy-1-methylethyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B5985636.png)
![N,N-diallyl-2-[4-(6-hydroxy-2-methylpyrimidin-4-yl)piperidin-1-yl]acetamide](/img/structure/B5985644.png)
![1-(4-fluorobenzyl)-4-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5985649.png)
![(1,3-benzoxazol-2-ylmethyl)methyl{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B5985655.png)
![3-methyl-N-{1-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5985666.png)
![N-[2-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5985671.png)
![1-(cyclohexylmethyl)-N-[(2-methyl-5-pyrimidinyl)methyl]-3-piperidinamine](/img/structure/B5985680.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide]](/img/structure/B5985683.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5985687.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5985694.png)
